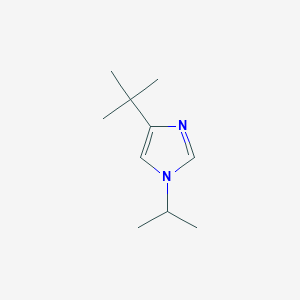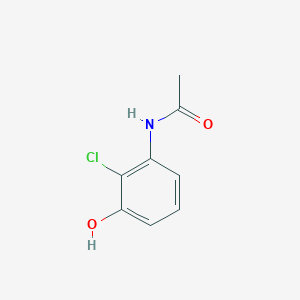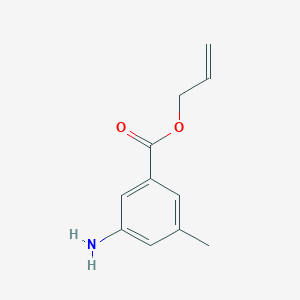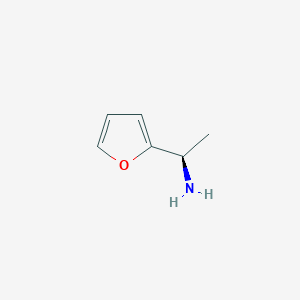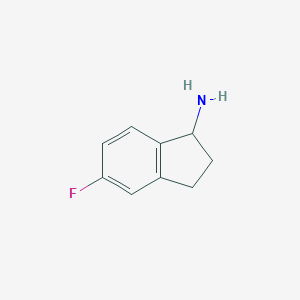
Spiroprop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiroprop is a class of organic compounds that contains a spirocyclic moiety, which is a unique structural feature that makes them valuable in drug discovery and medicinal chemistry. Spiroprop compounds have been synthesized through various methods and have shown promising results in scientific research applications.
作用機序
The mechanism of action of Spiroprop compounds varies depending on the specific compound and the disease target. However, some common mechanisms of action include inhibition of protein-protein interactions, modulation of enzyme activity, and regulation of gene expression. Spiroprop compounds have also been shown to interact with specific receptors and ion channels in the body, leading to their therapeutic effects.
生化学的および生理学的効果
Spiroprop compounds have been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. They have also been shown to modulate the immune system and regulate oxidative stress in the body. Additionally, some Spiroprop compounds have been shown to have antimicrobial and antiviral activity.
実験室実験の利点と制限
Spiroprop compounds have several advantages for lab experiments, including their unique spirocyclic structure, which can lead to improved pharmacokinetic properties and increased target selectivity. They also have a high degree of synthetic flexibility, allowing for the creation of diverse compound libraries for drug discovery. However, Spiroprop compounds can also have limitations, including their potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for Spiroprop compounds, including the development of more potent and selective compounds for specific disease targets. Additionally, the use of Spiroprop compounds as chemical probes for investigating biological pathways and drug targets is an area of active research. The development of novel synthetic methods for Spiroprop compounds and the exploration of their potential as imaging agents for diagnostic applications are also areas of interest. Finally, the use of Spiroprop compounds in combination therapy with other drugs is an area of potential future research.
Conclusion
Spiroprop compounds have shown great potential as therapeutic agents in various diseases and have been extensively studied for their unique structural and pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Spiroprop compounds have been discussed in this paper. Further research is needed to fully explore the potential of Spiroprop compounds in drug discovery and medicinal chemistry.
合成法
Spiroprop compounds can be synthesized through several methods, including the [2+2] cycloaddition reaction, the intramolecular Wittig reaction, and the ring-closing metathesis reaction. The [2+2] cycloaddition reaction involves the reaction of two alkenes to form a cyclobutane ring, while the intramolecular Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a spirocyclic compound. The ring-closing metathesis reaction involves the reaction of two alkenes with a metal catalyst to form a cyclic compound.
科学的研究の応用
Spiroprop compounds have been extensively studied for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. They have shown promising results in preclinical studies, and some compounds have advanced to clinical trials. Spiroprop compounds have also been used as probes in chemical biology studies to investigate biological pathways and drug targets.
特性
CAS番号 |
138230-23-6 |
|---|---|
製品名 |
Spiroprop |
分子式 |
C40H55NO7S |
分子量 |
693.9 g/mol |
IUPAC名 |
3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |
InChIキー |
YTYUCAQFELYLJP-ATJCWOKCSA-N |
異性体SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
同義語 |
spiroprop |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
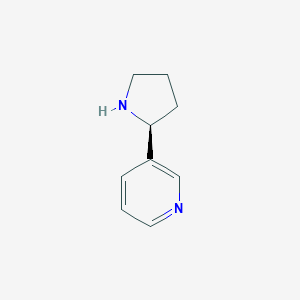
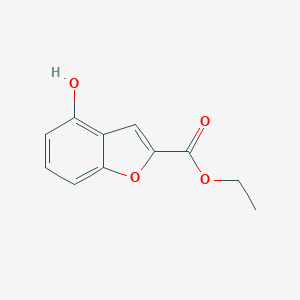
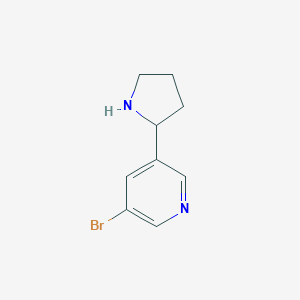
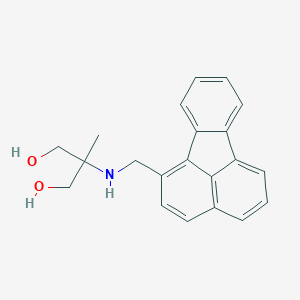
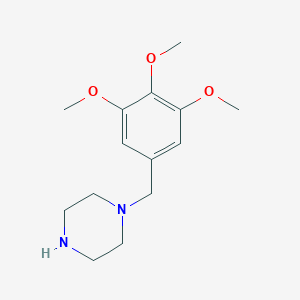
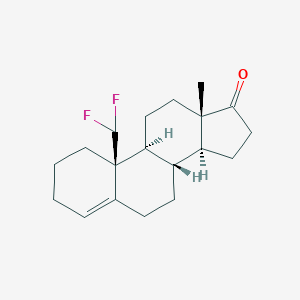
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
